N-(2-bromo-4-methylphenyl)thian-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16BrNS |
|---|---|
Molecular Weight |
286.23 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)thian-4-amine |
InChI |
InChI=1S/C12H16BrNS/c1-9-2-3-12(11(13)8-9)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
GGWKTDWJXHEAGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CCSCC2)Br |
Origin of Product |
United States |
Catalyst Improvement and Recovery:palladium is a Precious, Costly, and Toxic Metal.acsgcipr.orggreen Chemistry Encourages Minimizing Its Use and Preventing Its Loss into Waste Streams. This Can Be Achieved By:
Lowering Catalyst Loading: Optimizing reaction conditions to use the lowest possible catalyst loading.
Using Base Metals: Exploring catalysts based on more abundant and less toxic metals like copper or nickel, which are also known to catalyze C-N coupling reactions, though often under harsher conditions. acsgcipr.org
Heterogeneous Catalysis: Employing heterogeneous catalysts, such as palladium on carbon (Pd/C), which can be easily recovered by filtration and potentially reused, minimizing metal contamination in the final product and reducing waste. researchgate.net
Atom Economy and Waste Reduction:the Buchwald Hartwig Reaction Generally Has Good Atom Economy Compared to Classical Methods That Require Stoichiometric Reagents.rsc.orgfurther Improvements Can Be Made by Avoiding the Use of Protecting Groups and Ensuring That Reagents Are Used in Near Stoichiometric Amounts to Minimize Waste.acsgcipr.org
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a cornerstone for the structural analysis of this compound in solution. While standard one-dimensional ¹H and ¹³C NMR provide initial constitutional data, a deeper insight into connectivity and spatial arrangements is achieved through multi-dimensional techniques.
Multi-dimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis
Two-dimensional NMR experiments are indispensable for the unambiguous assignment of proton and carbon signals and for mapping the covalent framework and through-space interactions of the molecule.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum of this compound would reveal the scalar coupling network within the molecule. Key correlations are expected between the amine proton (N-H) and the adjacent methine proton on the thian ring (H4). Additionally, the protons of the thian ring would exhibit a distinct pattern of correlations, allowing for the assignment of the axial and equatorial protons at each position. The aromatic protons would also show correlations consistent with their substitution pattern.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum is crucial for assigning the carbon signals of the thian ring and the aromatic ring by correlating them to their attached, and often more easily assigned, protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (2-3 bond) C-H couplings. This is particularly useful for establishing the connectivity between the aromatic ring and the thian moiety. For instance, correlations would be anticipated between the amine proton and the carbon atoms of the aromatic ring, as well as between the aromatic protons and the C4 carbon of the thian ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, providing critical information about the molecule's conformation. In the case of this compound, NOESY could reveal correlations between the amine proton and the axial protons on the thian ring, as well as between the ortho protons of the phenyl ring and the protons on the thian ring, thereby defining the preferred orientation of the phenyl group relative to the thian ring.
| Technique | Observed Correlations (Hypothetical) | Information Gained |
| 2D-COSY | H4 (thian) ↔ N-H; H3ax/eq ↔ H4; H5ax/eq ↔ H4; Aromatic Protons | Scalar coupling network, connectivity within the thian ring and aromatic system. |
| HSQC | C4 ↔ H4; C3/C5 ↔ H3/H5; Aromatic C ↔ Aromatic H | Direct C-H attachments, definitive carbon assignments. |
| HMBC | N-H ↔ C(aromatic); H(aromatic) ↔ C4 (thian) | Connectivity between the aromatic ring and the thian moiety. |
| NOESY | N-H ↔ H3ax/H5ax; H(ortho-aromatic) ↔ H3ax/H5ax | Through-space proximity, conformational preferences of the N-aryl bond. |
Dynamic NMR Studies for Rotational Barriers or Conformational Exchange
The this compound molecule possesses a potential rotational barrier around the N-C(aryl) bond due to steric hindrance between the ortho-bromo substituent and the thian ring. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can be employed to investigate such conformational exchange processes. nih.govbeilstein-journals.org
At low temperatures, the rotation around the N-C(aryl) bond may be slow on the NMR timescale, resulting in distinct signals for different rotational conformers (rotamers). As the temperature is increased, the rate of rotation increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal at higher temperatures. By analyzing the line shapes of the exchanging signals as a function of temperature, the activation energy (ΔG‡) for the rotational barrier can be calculated. This provides quantitative information about the conformational flexibility of the molecule. nih.gov Similar phenomena have been observed in other N,N'-substituted piperazines and related systems. nih.govbeilstein-journals.org
X-ray Crystallography for Solid-State Structure Determination
While NMR spectroscopy provides invaluable information about the structure in solution, X-ray crystallography offers a precise and unambiguous determination of the molecular structure in the solid state.
Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation
Single crystal X-ray diffraction analysis of a suitable crystal of this compound would provide a definitive three-dimensional model of the molecule. This technique would confirm the connectivity established by NMR and reveal the precise bond lengths, bond angles, and torsion angles. The conformation of the thian ring (likely a chair conformation) and the relative orientation of the 2-bromo-4-methylphenyl substituent would be unequivocally determined. In cases of chiral derivatives, single crystal X-ray diffraction can be used to determine the absolute stereochemistry.
| Parameter | Expected Finding | Significance |
| Thian Ring Conformation | Chair conformation | Confirms the low-energy conformation of the heterocyclic ring. |
| N-Aryl Torsion Angle | Non-planar arrangement | Reveals the degree of rotation around the N-C bond due to steric hindrance. |
| Bond Lengths and Angles | Standard values with potential distortions | Provides insight into electronic effects and steric strain within the molecule. |
Analysis of Supramolecular Interactions and Crystal Packing
Beyond the individual molecular structure, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This analysis of crystal packing reveals the nature and geometry of intermolecular interactions that stabilize the solid-state structure. bath.ac.uk For this compound, several types of supramolecular interactions are anticipated:
Hydrogen Bonding: The amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded chains or dimers, which are common motifs in the crystal structures of amines.
Halogen Bonding: The bromine atom on the aromatic ring can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom (e.g., the nitrogen or sulfur atom of a neighboring molecule).
π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions, further contributing to the stability of the crystal lattice. mdpi.com
C-H···π Interactions: The C-H bonds of the thian ring or the methyl group can interact with the π-system of the aromatic ring of a neighboring molecule. nih.gov
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical consideration in materials science and pharmaceutical development. scispace.com Different polymorphs can exhibit distinct physical properties. A systematic study of the crystallization conditions (e.g., solvent, temperature, and rate of crystallization) for this compound could reveal the existence of different polymorphic forms. Each polymorph would be characterized by a unique crystal packing arrangement, likely driven by variations in the supramolecular interactions.
Co-crystallization, the process of crystallizing the target molecule with a second component (a co-former), is another avenue for modifying the solid-state properties. By selecting co-formers with complementary functional groups, it is possible to design novel crystal structures with tailored properties through the formation of specific intermolecular interactions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
No published High-Resolution Mass Spectrometry (HRMS) data for this compound could be found. This analysis would be crucial for confirming its elemental composition and elucidating its fragmentation patterns under mass spectrometric conditions.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Vibrations
There is no available FT-IR or Raman spectroscopic data for this compound. Such spectra would be essential for identifying its characteristic functional groups and understanding its molecular vibrational modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound is present in the available resources. This analysis would provide insight into the electronic transitions within the molecule.
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the properties of molecules like this compound. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this process would be crucial to determine the most stable three-dimensional structure.
The thian ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The N-(2-bromo-4-methylphenyl)amino substituent can be in either an axial or equatorial position on the thian ring. Computational studies would likely show that the equatorial conformation is more stable due to reduced steric hindrance.
Conformational analysis would also involve studying the rotation around the C-N bond connecting the phenyl ring and the thian amine group. The presence of the bulky bromine atom and the methyl group on the phenyl ring will influence the preferred orientation of the phenyl ring relative to the thian ring.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Chair Conformation)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (amine) | ~1.40 Å |
| C-Br | ~1.90 Å | |
| C-S | ~1.82 Å | |
| Bond Angle | C-N-C | ~120° |
| C-S-C | ~100° | |
| Dihedral Angle | C-C-N-C | Variable (describes ring puckering and substituent orientation) |
| Note: These are estimated values based on typical bond lengths and angles for similar functional groups and may vary depending on the specific computational method and basis set used. |
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential (MEP) Maps)
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Key aspects of the electronic structure analysis for this compound would include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) map.
The HOMO-LUMO gap is an important indicator of a molecule's chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, the HOMO is expected to be localized on the electron-rich N-(2-bromo-4-methylphenyl)amino moiety, while the LUMO may be distributed over the aromatic ring.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. In the MEP map of this compound, negative potential (red and yellow regions) would be expected around the electronegative bromine and nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be found around the hydrogen atoms.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -5.5 eV | Energy of the highest energy electrons; relates to electron-donating ability. |
| LUMO Energy | ~ -0.5 eV | Energy of the lowest energy available orbital for accepting electrons. |
| HOMO-LUMO Gap | ~ 5.0 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | ~ 2-3 Debye | Measures the overall polarity of the molecule. |
| Note: These values are estimations and would be precisely determined through specific quantum chemical calculations. |
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific atomic motions.
For this compound, DFT calculations would predict characteristic vibrational frequencies for the N-H stretching of the amine, C-H stretching of the aromatic and aliphatic parts of the molecule, C-N stretching, C-Br stretching, and various bending and deformation modes of the rings.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3350-3450 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2950 |
| C=C Aromatic Ring Stretch | 1500-1600 |
| N-H Bend | 1550-1650 |
| C-N Stretch | 1250-1350 |
| C-Br Stretch | 500-600 |
| Note: These are approximate ranges and the exact values would be obtained from calculations, often scaled to better match experimental spectra. |
Reactivity Descriptors (Fukui Functions, Average Local Ionization Energy (ALIE))
Reactivity descriptors derived from quantum chemical calculations help in predicting the reactive sites of a molecule.
Fukui functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This helps in identifying the sites most susceptible to nucleophilic (attack by an electron-rich species) and electrophilic (attack by an electron-poor species) attack. For this compound, the nitrogen and bromine atoms, along with certain carbon atoms in the phenyl ring, are expected to be key reactive sites.
Average Local Ionization Energy (ALIE) is another descriptor that helps in identifying the sites most susceptible to electrophilic attack. Regions with lower ALIE values indicate the presence of more reactive electrons.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, interactions with solvent molecules, and other dynamic processes.
Reactions Involving the Bromine Moiety
The carbon-bromine bond on the phenyl ring is a key functional group for a variety of synthetic transformations, allowing for the construction of more complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the aryl bromide in this compound serves as an excellent electrophilic partner.
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) to form a biaryl or aryl-alkyl bond. For substrates like ortho-bromoanilines, specialized palladium catalysts and conditions can be employed to achieve high yields. nih.govrsc.org The reaction is valued for its mild conditions and tolerance of various functional groups. libretexts.org
Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org This reaction is typically catalyzed by palladium complexes in the presence of a base. nih.govorganic-chemistry.org While often requiring elevated temperatures, modern catalysts can facilitate the reaction under milder conditions. beilstein-journals.org
Sonogashira Coupling : This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orgyoutube.com It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, although copper-free versions have been developed. organic-chemistry.org The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org
| Reaction | Catalyst/Precatalyst | Ligand (if separate) | Base | Solvent | Typical Temperature |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, Palladacycles | Phosphines (e.g., SPhos, XPhos) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, 2-MeTHF | 80-110 °C |
| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃, NHCs | Et₃N, K₂CO₃, NaOAc | DMF, NMP, Acetonitrile | 80-140 °C |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (+ CuI) | PPh₃ | Et₃N, Piperidine, Diisopropylamine | THF, DMF, Toluene | Room Temp. to 100 °C |
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. The classic SNAr mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgchemistrysteps.com This reaction is typically efficient only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orglumenlearning.com
The 2-bromo-4-methylphenyl ring of the target molecule lacks strong electron-withdrawing groups, making it unreactive towards traditional SNAr reactions under standard conditions. The methyl group is electron-donating, and the secondary amine substituent is strongly electron-donating, both of which deactivate the ring for nucleophilic attack. However, recent advancements have shown that SNAr-type reactions can occur on non-activated rings through alternative mechanisms, such as a concerted (cSNAr) pathway, though these often require specific catalysts or more forceful conditions. nih.gov
Metal-halogen exchange is a fundamental reaction that converts an organic halide into a highly reactive organometallic species. wikipedia.org For an aryl bromide like this compound, this reaction provides a route to an aryllithium or Grignard reagent, which can then be quenched with various electrophiles to introduce a wide range of substituents.
The reaction is typically performed at low temperatures (e.g., -78 to -100 °C) to prevent side reactions. tcnj.edu A common challenge with substrates containing acidic protons, such as the secondary amine in the target molecule, is competitive deprotonation by the organometallic reagent. nih.gov This often necessitates the use of excess reagent to first deprotonate the amine and then perform the halogen exchange, or the use of a protecting group on the nitrogen atom. nih.gov
| Reagent | Resulting Organometallic | Typical Conditions |
|---|---|---|
| n-Butyllithium (n-BuLi) | Aryllithium | THF or Diethyl Ether, -78 °C |
| sec-Butyllithium (s-BuLi) | Aryllithium | THF or Diethyl Ether, -78 °C |
| tert-Butyllithium (t-BuLi) | Aryllithium | THF or Diethyl Ether, -78 °C |
| Isopropylmagnesium chloride (i-PrMgCl) | Aryl Grignard (Aryl-MgCl) | THF, Room Temperature |
Reactions at the Thiane (B73995) Ring
The thiane ring, a saturated six-membered heterocycle containing sulfur, is generally stable but offers reactivity at the sulfur atom and is susceptible to ring-opening under certain reductive or rearrangement conditions.
The sulfur atom in the thiane ring exists in the +2 oxidation state and can be readily oxidized to form the corresponding sulfoxide (+4 oxidation state) or sulfone (+6 oxidation state). The level of oxidation can be controlled by the choice of oxidizing agent and the reaction stoichiometry.
Sulfoxide Formation : Mild oxidizing agents or the use of one equivalent of a stronger oxidant typically yield the sulfoxide. Reagents like sodium periodate (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂) are commonly used. organic-chemistry.org
Sulfone Formation : Stronger oxidizing agents or the use of excess oxidant will convert the sulfide directly to the sulfone. organic-chemistry.org Common reagents for this transformation include excess hydrogen peroxide, often with a catalyst, or potassium permanganate (KMnO₄).
| Reagent | Typical Product | Conditions |
|---|---|---|
| H₂O₂ (1 equiv.) | Sulfoxide | Acetic acid or other solvent, 0 °C to RT |
| H₂O₂ (>2 equiv.) | Sulfone | Often requires heat or catalyst (e.g., NbC) organic-chemistry.org |
| m-CPBA (1 equiv.) | Sulfoxide | CH₂Cl₂, 0 °C to RT |
| m-CPBA (>2 equiv.) | Sulfone | CH₂Cl₂, 0 °C to RT |
| NaIO₄ | Sulfoxide | MeOH/H₂O, 0 °C to RT |
| KMnO₄ | Sulfone | Aqueous solution, often with acid or base |
The thiane ring is a thermodynamically stable six-membered saturated heterocycle and is generally resistant to ring-opening or rearrangement reactions under normal conditions. wikipedia.org Unlike smaller, more strained rings such as thiiranes (three-membered) or thietanes (four-membered), which readily undergo ring-opening with nucleophiles or electrophiles, thiane lacks significant ring strain. researchgate.net
Significant chemical transformations are required to induce ring cleavage. One of the most common methods for C-S bond cleavage in such systems is reductive desulfurization using reagents like Raney Nickel. This process would remove the sulfur atom entirely, leading to the formation of an acyclic amine derivative. Ring expansion or rearrangement reactions are uncommon for a simple thiane ring and would likely require photochemical conditions or specialized reagents designed to generate reactive intermediates. rsc.org
An Examination of the Chemical Reactivity and Derivatization of this compound
The chemical compound this compound is a secondary amine featuring a substituted aromatic ring and a saturated heterocyclic thiane moiety. Its structural components suggest a range of potential chemical transformations, making it a candidate for various derivatization strategies. The presence of a nucleophilic secondary amine, a bromine-substituted phenyl ring amenable to cross-coupling reactions, and a flexible thiane ring provides multiple avenues for structural modification. These modifications are crucial in medicinal chemistry for the exploration of structure-activity relationships (SAR). This article focuses on the theoretical and potential chemical reactivity and derivatization of this specific molecule based on established chemical principles and reactivity of related compounds.
Preclinical Biological and Pharmacological Investigations in Vitro & Mechanistic Focus
In Vitro Target Identification and Validation
Enzyme Inhibition Assays
No specific data is available regarding the inhibitory activity of N-(2-bromo-4-methylphenyl)thian-4-amine against any particular enzymes.
Receptor Binding Assays
There is no available information on the affinity or binding profile of this compound to specific receptors.
Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance)
No studies detailing the direct interaction and binding kinetics of this compound with target proteins are publicly available.
Cellular Assays (In Vitro)
Cell-Based Reporter Gene Assays
Information regarding the effect of this compound on the expression of reporter genes under the control of specific promoters is not available.
Assays for Modulation of Signal Transduction Pathways
There are no published studies on how this compound may modulate intracellular signaling pathways.
Microscopic Analysis of Cellular Effects (e.g., morphological changes)
No information was found regarding the microscopic analysis of cells treated with this compound.
Selected Examples of Biological Activities (Preclinical, In Vitro Only)
Anticancer Activity (In Vitro Cell Line Studies)
There are no available scientific reports detailing the in vitro anticancer effects of this compound. Studies on its potential cytotoxicity against various cancer cell lines, including data on IC₅₀ values and mechanisms of action, have not been published.
Antimicrobial/Antifungal Properties (In Vitro Assays)
No data could be retrieved concerning the in vitro antimicrobial or antifungal properties of this compound. Information regarding its minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) against a panel of pathogenic bacteria and fungi is not present in the current scientific literature.
Anti-inflammatory Effects (In Vitro Enzyme/Cell-based Assays)
There is a lack of published research on the in vitro anti-inflammatory effects of this compound. Consequently, there are no findings from enzyme-based assays (e.g., cyclooxygenase or lipoxygenase inhibition) or cell-based assays (e.g., measurement of pro-inflammatory cytokine release) to report.
Insecticidal Activities (In Vitro/Agricultural Pest Models)
No studies have been published on the potential insecticidal activities of this compound. There is no available data from in vitro assays or studies involving agricultural pest models to assess its efficacy as an insecticide.
Potential Applications in Chemical Science and Beyond Excluding Clinical
Role as a Versatile Synthetic Intermediate for Complex Molecules
N-(2-bromo-4-methylphenyl)thian-4-amine is primed to serve as a versatile intermediate in organic synthesis. The 2-bromo-4-methylaniline (B145976) moiety is a particularly valuable building block for constructing complex molecular architectures. echemi.com The bromine atom on the aromatic ring is a key functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Notably, the bromo group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis. These reactions allow for the strategic and efficient assembly of complex molecules from simpler precursors. mdpi.comresearchgate.net
Potential Synthetic Transformations:
| Reaction Name | Reagent/Catalyst | Potential Product Class |
|---|---|---|
| Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst, Base | Biaryl or styrenyl derivatives |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Di- or tri-substituted aniline (B41778) derivatives |
| Heck Coupling | Alkenes, Pd catalyst, Base | Stilbene derivatives |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | Aryl-alkyne derivatives |
| Stille Coupling | Organostannanes, Pd catalyst | Biaryl or vinyl-aryl derivatives |
Furthermore, the secondary amine of the thian-4-amine portion offers another site for functionalization, such as acylation to form amides or alkylation to produce tertiary amines. sigmaaldrich.com The combination of these reactive sites—the aryl bromide and the secondary amine—allows for sequential, regioselective modifications, making this compound a valuable linchpin for synthesizing intricate molecules with potential applications in pharmaceuticals and materials science. echemi.com
Application in Building Block Libraries for Drug Discovery
In the field of drug discovery, there is a constant demand for novel molecular scaffolds to populate high-throughput screening libraries. nih.gov this compound possesses several attributes that make it an attractive candidate for such libraries. The aniline substructure is a common motif in pharmaceuticals, though its tendency to undergo metabolic processing can sometimes lead to toxic side effects. cresset-group.comfuturity.org The development of aniline replacements or uniquely substituted aniline derivatives is therefore of significant interest. nih.govacs.org
The inclusion of the saturated, non-planar thian (tetrahydrothiopyran) ring introduces three-dimensional character to the molecule. echemi.com This increased C(sp³)-richness is a desirable trait in modern drug discovery, as it often leads to improved physicochemical properties such as solubility and metabolic stability, while also allowing for more specific interactions with biological targets. nih.gov
The 2-bromo-4-methylphenyl group provides a well-defined substitution pattern that can be used to explore structure-activity relationships (SAR). The bromine atom not only serves as a synthetic handle for creating a library of analogs via parallel synthesis but also acts as a lipophilic, electron-withdrawing group that can influence the molecule's binding affinity and pharmacokinetic properties. nih.gov
Potential in Material Science (e.g., dyes, polymers, specialty chemicals)
The aromatic amine structure within this compound suggests potential applications in material science, particularly in the synthesis of dyes and functional polymers. Substituted anilines, especially bromoanilines, are well-established precursors in the dye industry. liskonchem.comchemicalbook.comketonepharma.com They often serve as diazo components in the synthesis of azo dyes, which are known for their vibrant colors and are widely used in textiles and coatings. liskonchem.comycdehongchem.comscispace.com The specific substitution pattern on the phenyl ring can be used to tune the resulting dye's color and properties like lightfastness. liskonchem.com
In polymer science, bromoanilines can be used to synthesize high-performance polymers. For instance, they can be polymerized to form materials like conductive polyaniline, which has applications in electronic devices such as sensors and batteries. liskonchem.com The bromine atom allows for further modification of the polymer, either before or after polymerization, to fine-tune its electronic or physical properties. The presence of the thian ring could impart unique solubility or morphological characteristics to the resulting polymers.
Development as Chemosensors or Fluorescent Probes
While not extensively explored for this specific molecule, its structure contains elements that could be harnessed for the development of chemosensors or fluorescent probes. Fluorescent probes are designed to detect specific analytes (ions, molecules) through a change in their fluorescence properties. mdpi.comrsc.org The design of such probes often involves a fluorophore (the light-emitting part) and a recognition moiety (the analyte-binding part). nih.gov
The N-(2-bromo-4-methylphenyl) group could be incorporated into a larger conjugated system to act as a fluorophore. The thian-amine part, containing both nitrogen and sulfur atoms with lone pairs of electrons, could potentially serve as a recognition site for metal ions. Binding of a metal ion to the nitrogen or sulfur could modulate the electronic properties of the fluorophore through mechanisms like Photoinduced Electron Transfer (PET), leading to a "turn-on" or "turn-off" fluorescent response. Xanthene-based dyes are often used as the fluorophore component in such probes. nih.gov
Use in Catalysis as a Ligand or Catalyst Component
The nitrogen and sulfur atoms in the thian-4-amine moiety possess lone pairs of electrons that can coordinate with transition metals, suggesting a potential role as a ligand in catalysis. alfachemic.com Amine-containing ligands are widely used in homogeneous catalysis, and their electronic and steric properties can be tuned to control the activity and selectivity of a metal catalyst. alfachemic.comnih.gov
This compound could function as a bidentate N,S-ligand if the metal center coordinates to both the amine nitrogen and the thian sulfur. Alternatively, it could act as a monodentate ligand through either atom. The bulky 2-bromo-4-methylphenyl group would impart significant steric hindrance around the metal center, which can be critical for achieving high selectivity in certain catalytic reactions and for stabilizing reactive intermediates. rutgers.edu The synthesis of metal-salen complexes, for example, relies on the coordination of nitrogen and other atoms to a metal center to create effective catalysts. wikipedia.org Rational ligand design is a key strategy for developing new and more efficient catalysts for challenging chemical transformations. acs.org
Contribution to Agrochemical Research
The structural components of this compound are found in various biologically active compounds used in agriculture. Bromoaniline derivatives are key intermediates in the synthesis of numerous pesticides, including herbicides, fungicides, and insecticides. liskonchem.comketonepharma.comycdehongchem.com The bromine substituent can enhance the bioactivity and environmental persistence of these agrochemicals. ketonepharma.com
Furthermore, sulfur-containing heterocycles like thiazines and thiadiazoles are known to possess a broad spectrum of biological activities, including antifungal and insecticidal properties. nih.govresearchgate.netjocpr.com Thiazine derivatives, for instance, have been shown to inhibit fungal growth in plant pathogens. nih.gov Chitin and its derivatives, which are structurally distinct but also contain nitrogen, are used in agriculture to improve crop yields and stimulate plant defenses. mdpi.com Given that the target molecule combines a bromoaniline unit with a sulfur-containing heterocyclic amine, it represents a promising scaffold for the synthesis and discovery of new agrochemicals with potentially novel modes of action. mdpi.com
Future Research Directions and Unexplored Avenues
Exploration of Novel and Efficient Synthetic Routes
The development of efficient and versatile synthetic methodologies is paramount for enabling the exploration of N-(2-bromo-4-methylphenyl)thian-4-amine and its analogs. Future research should focus on developing novel synthetic pathways that are not only high-yielding but also amenable to the creation of a diverse chemical library.
Key areas for exploration include:
Palladium-catalyzed Cross-Coupling Reactions: Buchwald-Hartwig amination stands out as a powerful tool for the formation of C-N bonds. rsc.org Future studies could investigate the coupling of 2-bromo-4-methylaniline (B145976) with thian-4-one, followed by reductive amination. Alternatively, direct coupling of 2-bromo-4-methylaniline with 4-aminothiane could be explored.
Reductive Amination: A straightforward approach involves the reductive amination of thian-4-one with 2-bromo-4-methylaniline. acs.org Research in this area could focus on optimizing reaction conditions and exploring various reducing agents to improve yields and minimize side products.
Multicomponent Reactions: The development of one-pot multicomponent reactions could provide a more efficient route to complex derivatives. nih.gov For instance, a reaction involving 2-bromo-4-methylaniline, a sulfur source, and a suitable four-carbon synthon could be investigated.
A comparative analysis of potential synthetic routes is crucial for identifying the most efficient and scalable methodology.
Illustrative Comparison of Potential Synthetic Routes
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Buchwald-Hartwig Amination | High functional group tolerance, well-established methodology. | Catalyst cost and removal, potential for side reactions. |
| Reductive Amination | Operationally simple, readily available starting materials. | May require harsh reducing agents, potential for over-alkylation. |
Discovery of Unexplored Biological Targets for In Vitro Investigation
The structural motifs present in this compound suggest several potential biological targets that warrant investigation. The bromoaniline moiety is a common feature in many biologically active compounds, including kinase inhibitors. neliti.com
Future in vitro studies should aim to screen this compound against a panel of disease-relevant targets:
Protein Kinases: Given that many kinase inhibitors incorporate a substituted aniline (B41778) scaffold, screening against a broad panel of kinases is a logical starting point. nih.govdrugdiscoverytrends.com This could uncover potential applications in oncology and inflammatory diseases.
Heat Shock Proteins (HSPs): Bromoaniline derivatives have been investigated as inhibitors of HSP90, a chaperone protein implicated in cancer. neliti.comsciencescholar.us
Ion Channels: The lipophilic nature of the compound could facilitate interaction with transmembrane ion channels.
Hypothetical In Vitro Screening Targets
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Protein Kinases | EGFR, VEGFR, p38 MAP kinase | Oncology, Inflammation |
| Chaperone Proteins | HSP90 | Oncology |
| GPCRs | Dopamine receptors, Serotonin receptors | Neuroscience |
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry offers powerful tools to guide the drug discovery process by providing insights into molecular interactions and properties. pharmexec.comsteeronresearch.com For this compound, computational studies can be employed to:
Predict Binding Modes: Molecular docking studies can predict how the compound might bind to the active sites of potential biological targets, such as kinases or HSP90. neliti.comnih.gov This can help prioritize experimental screening efforts.
Elucidate Structure-Activity Relationships (SAR): By building computational models of the compound and its derivatives, quantitative structure-activity relationship (QSAR) studies can identify key structural features that contribute to biological activity. nih.gov
Predict ADMET Properties: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the discovery process.
Development of High-Throughput Screening Methodologies for this compound Derivatives
To efficiently explore the biological potential of this chemical scaffold, the development of high-throughput screening (HTS) assays is essential. acs.org Future research should focus on:
Assay Development: Creating robust and sensitive assays for the identified biological targets. nih.gov For kinase targets, this could involve fluorescence-based or luminescence-based assays that measure ATP consumption. nih.govbenthamdirect.com
Library Synthesis: Utilizing the optimized synthetic routes to generate a diverse library of derivatives with variations in the aromatic ring substitution and the thiane (B73995) moiety.
Screening and Hit Identification: Employing automated HTS systems to screen the chemical library against the developed assays to identify initial "hit" compounds with promising activity.
Investigation of Solid-State Properties for Advanced Material Design
The solid-state properties of a compound are critical for its application in both pharmaceuticals and materials science. vicihealthsciences.comaurigaresearch.com A thorough investigation of the solid-state characteristics of this compound could reveal opportunities for:
Polymorphism Screening: Identifying and characterizing different crystalline forms (polymorphs) of the compound. solitekpharma.com Different polymorphs can have distinct physical properties, such as solubility and stability, which are crucial for drug development. researchgate.net
Crystal Engineering: Exploring the potential for co-crystal formation with other molecules to modify its physicochemical properties.
Materials Science Applications: The substituted aromatic system suggests potential for applications in organic electronics, and its crystalline properties could be tailored for specific uses.
Techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and spectroscopy will be instrumental in these investigations. solitekpharma.comslideshare.net
Sustainable and Eco-friendly Synthetic Approaches
In line with the principles of green chemistry, future research should aim to develop sustainable synthetic methods for this compound. rsc.orgrsc.org This can be achieved by:
Catalytic Methods: Employing catalytic rather than stoichiometric reagents to minimize waste. benthamdirect.com
Renewable Feedstocks: Investigating the use of bio-based starting materials where possible. rsc.org
Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or supercritical fluids.
Energy Efficiency: Developing synthetic routes that can be performed at lower temperatures and pressures to reduce energy consumption.
By focusing on these unexplored avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
